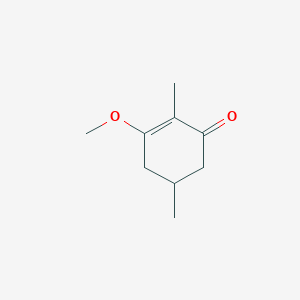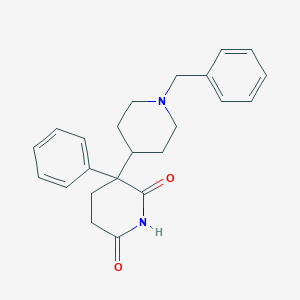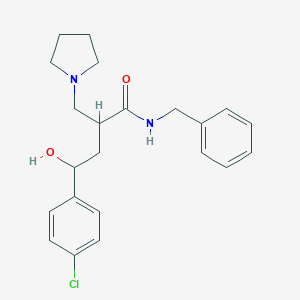
2-(3-Ethoxyphenyl)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-834735, is a chemical compound that belongs to the class of nitriles. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Applications De Recherche Scientifique
2-(3-Ethoxyphenyl)-3-methylbutanenitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have potent analgesic properties and has been studied for its potential use in the treatment of chronic pain. It has also been studied for its potential use in the treatment of anxiety and depression.
Mécanisme D'action
2-(3-Ethoxyphenyl)-3-methylbutanenitrile acts as a selective antagonist of the alpha3beta4 nicotinic acetylcholine receptor. This receptor is involved in the modulation of pain and mood, and its blockade by 2-(3-Ethoxyphenyl)-3-methylbutanenitrile results in analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
2-(3-Ethoxyphenyl)-3-methylbutanenitrile has been shown to have potent analgesic and anxiolytic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile is its potent analgesic and anxiolytic effects, which make it a promising candidate for the development of new therapeutic agents. However, its selectivity for the alpha3beta4 nicotinic acetylcholine receptor may limit its potential applications in other fields of medicine.
Orientations Futures
There are several future directions for the study of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile. One area of research is the development of new analogs with improved selectivity and potency. Another area of research is the study of the long-term effects of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile on pain and mood. Finally, the potential applications of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored.
Méthodes De Synthèse
The synthesis of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-ethoxybenzaldehyde with methylmagnesium bromide to form 3-ethoxyphenylpropan-1-ol. This intermediate is then reacted with tert-butyl chloroacetate to form tert-butyl 3-(3-ethoxyphenyl)propanoate. The final step involves the reaction of this intermediate with sodium cyanide in the presence of copper(I) iodide to form 2-(3-ethoxyphenyl)-3-methylbutanenitrile.
Propriétés
Numéro CAS |
120352-96-7 |
|---|---|
Nom du produit |
2-(3-Ethoxyphenyl)-3-methylbutanenitrile |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-6-11(8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |
Clé InChI |
NDVPOBQLCINDGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
SMILES canonique |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
Synonymes |
Benzeneacetonitrile, 3-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)





![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)